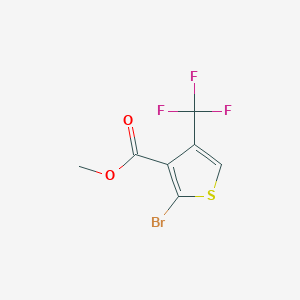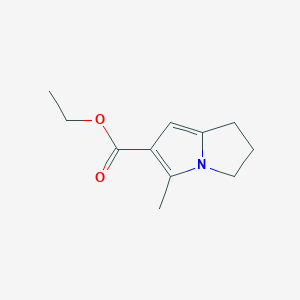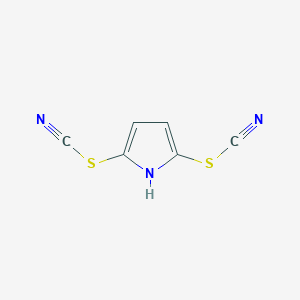
2,5-Di-thiocyanato-1H-pyrrole
描述
2,5-Di-thiocyanato-1H-pyrrole is a heterocyclic compound characterized by the presence of two thiocyanate groups attached to the 2 and 5 positions of a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-thiocyanato-1H-pyrrole typically involves the reaction of pyrrole with thiocyanate reagents under controlled conditions. One common method includes the use of thiocyanogen (SCN)_2 in the presence of a catalyst to facilitate the substitution of hydrogen atoms at the 2 and 5 positions of the pyrrole ring with thiocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiocyanate groups can yield thiol or amine derivatives.
Substitution: The thiocyanate groups can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
2,5-Di-thiocyanato-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: Incorporated into conductive polymers and materials with unique electronic properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which 2,5-Di-thiocyanato-1H-pyrrole exerts its effects is largely dependent on its chemical reactivity. The thiocyanate groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with molecular targets. These interactions can modulate biological pathways or alter the properties of materials in which the compound is incorporated.
相似化合物的比较
2,5-Di(2-thienyl)pyrrole: Similar in structure but contains thiophene rings instead of thiocyanate groups.
Polypyrroles: Conductive polymers that share the pyrrole backbone but differ in substituents and polymerization methods.
Uniqueness: 2,5-Di-thiocyanato-1H-pyrrole is unique due to the presence of thiocyanate groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
属性
IUPAC Name |
(5-thiocyanato-1H-pyrrol-2-yl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3S2/c7-3-10-5-1-2-6(9-5)11-4-8/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHLBUWAADESPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)SC#N)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572369 | |
| Record name | 1H-Pyrrole-2,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18519-18-1 | |
| Record name | 1H-Pyrrole-2,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


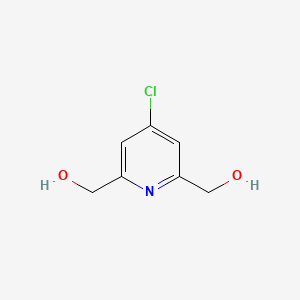
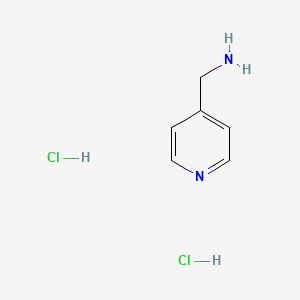

![7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3348687.png)
![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)
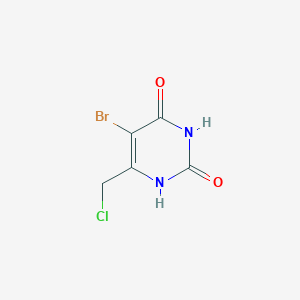
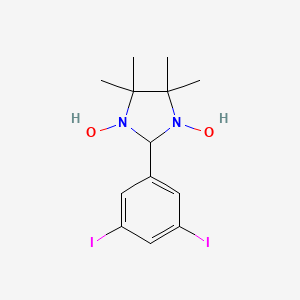
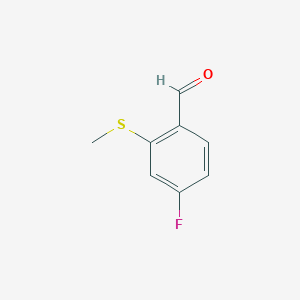
![Pyridazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B3348735.png)
![2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3348742.png)
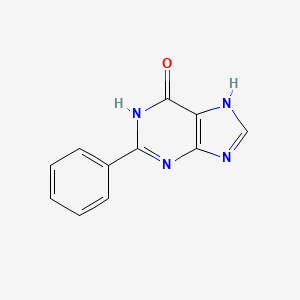
![2-Methyl-1H-benzo[G]indole](/img/structure/B3348751.png)
